Tert-butyl 2-but-3-enoxyacetate
Description
Tert-butyl 2-but-3-enoxyacetate is a tert-butyl ester derivative featuring a but-3-enoxy substituent. Tert-butyl esters are widely used in organic synthesis as intermediates or protecting groups due to their stability and ease of deprotection under acidic conditions. The but-3-enoxy group introduces an unsaturated alkene, which may enhance reactivity in cycloadditions or polymerization compared to saturated or aromatic substituents.
Properties
IUPAC Name |
tert-butyl 2-but-3-enoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-6-7-12-8-9(11)13-10(2,3)4/h5H,1,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSIQUDCLIHSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-but-3-enoxyacetate typically involves the esterification of 2-but-3-enoxyacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed and the product is continuously removed. This approach allows for efficient production with high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-but-3-enoxyacetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters, amides.
Scientific Research Applications
Tert-butyl 2-but-3-enoxyacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-but-3-enoxyacetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Molecular and Physicochemical Properties
*Estimated based on structural analogs.
Key Observations:
Lipophilicity (XLogP3): The but-3-enoxy substituent likely confers moderate lipophilicity (estimated XLogP3 ~2.5), intermediate between the polar amino-oxetane derivative (XLogP3=0.1 ) and the highly lipophilic methylthiophen-yl analog (XLogP3=4.6 ). Electron-withdrawing groups (e.g., CF₃ in ) reduce lipophilicity compared to aromatic substituents.
Reactivity and Stability: The alkene in the but-3-enoxy group may increase susceptibility to oxidation or cycloaddition reactions, unlike saturated or aromatic analogs (e.g., ). Tert-butyl esters generally exhibit stability under neutral conditions but hydrolyze under acidic or basic conditions .
Chromenone derivatives (): Aromatic frameworks with applications in fluorophores or kinase inhibitors. But-3-enoxyacetate: Suited for polymer chemistry or as a Michael acceptor in synthesis.
Research and Application Trends
- Synthetic Utility: The tert-butyl group protects carboxylic acids during multi-step syntheses. The but-3-enoxy variant could serve as a reactive handle for click chemistry or cross-coupling .
- Safety Considerations: Most tert-butyl esters in the evidence lack comprehensive toxicity data, emphasizing the need for caution in industrial or laboratory settings .
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